molecular formula C6H3ClN2O B600096 2-Chlorooxazolo[5,4-b]pyridine CAS No. 159870-95-8

2-Chlorooxazolo[5,4-b]pyridine

Cat. No. B600096
CAS RN: 159870-95-8
M. Wt: 154.553
InChI Key: ISONIAAHFNNUKU-UHFFFAOYSA-N
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Description

2-Chlorooxazolo[5,4-b]pyridine is a chemical compound with the CAS Number: 159870-95-8 . It has a molecular weight of 154.56 and its IUPAC name is 2-chloro [1,3]oxazolo [5,4-b]pyridine .


Molecular Structure Analysis

The InChI code for 2-Chlorooxazolo[5,4-b]pyridine is 1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5 (4)10-6/h1-3H . The InChI key is ISONIAAHFNNUKU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chlorooxazolo[5,4-b]pyridine is a solid at room temperature . It should be stored at 4°C and under nitrogen .

Scientific Research Applications

Chemical Reactivity and Derivative Synthesis

Formation of 2-Substituted Thiazolopyridines A method to prepare 2-substituted thiazolo[5,4-b]pyridines involves the reaction of a mixture containing ortho-amino (diisopropyldithiocarbamato) pyridine, carboxylic acid, and phosphorus oxychloride. This procedure offers a more convenient route than those requiring the prior formation and isolation of the acid amide. It is generalizable to a wide range of substituents, indicating its versatility in derivative synthesis (El‐Hiti, 2003).

Synthesis of Isoxazolo[5,4-b]pyridines via Microwave-Assisted Reactions A novel series of polycyclic-fused isoxazolo[5,4-b]pyridines can be synthesized through a one-pot tandem reaction under microwave irradiation in water. This method doesn't require additional reagents or catalysts, marking it as an environmentally friendly approach suitable for library synthesis in drug discovery efforts (Tu et al., 2009).

Safety and Hazards

The safety information for 2-Chlorooxazolo[5,4-b]pyridine indicates that it may be harmful . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

2-chloro-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISONIAAHFNNUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724642
Record name 2-Chloro[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159870-95-8
Record name 2-Chloro[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorooxazolo[5,4-b]pyridine
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